molecular formula C12H13NO4S B1175528 Diethyl1,3-Acetonedicarboxylate CAS No. 105-50-5

Diethyl1,3-Acetonedicarboxylate

Cat. No.: B1175528
CAS No.: 105-50-5
InChI Key:
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Description

It is a clear, colorless to pale yellow liquid that is slightly soluble in chloroform and ethyl acetate . This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1,3-acetonedicarboxylate can be synthesized through the esterification of 1,3-acetonedicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, diethyl 1,3-acetonedicarboxylate is produced on a larger scale using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with high yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,3-acetonedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with diethyl 1,3-acetonedicarboxylate include sodium ethoxide, N,N-dimethylformamide dimethyl acetal (DMFDMA), and various bases such as DMAP (4-dimethylaminopyridine) . Reaction conditions often involve heating and the use of solvents like ethanol.

Major Products Formed

The major products formed from reactions with diethyl 1,3-acetonedicarboxylate include:

Mechanism of Action

The mechanism of action of diethyl 1,3-acetonedicarboxylate involves its reactivity as a β-keto ester. It can undergo nucleophilic addition reactions due to the presence of the carbonyl groups, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and products formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1,3-acetonedicarboxylate is unique due to its ability to form a wide range of heterocyclic compounds and its versatility in various synthetic applications. Its reactivity and stability make it a valuable compound in organic synthesis .

Properties

CAS No.

105-50-5

Molecular Formula

C12H13NO4S

Molecular Weight

0

Synonyms

1,3-Acetonedicarboxylicaciddiethylester~Diethyl3-oxoglutarate

Origin of Product

United States

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